Seltorexant Seltorexant Seltorexant is under investigation in clinical trial NCT03494907 (A Study to Evaluate the Effects of Single-dose Seltorexant on Electrocardiogram Intervals in Healthy Adult Participants).
Brand Name: Vulcanchem
CAS No.: 1293281-49-8
VCID: VC0542955
InChI: InChI=1S/C21H22FN7O/c1-13-8-14(2)26-21(25-13)28-11-15-9-27(10-16(15)12-28)20(30)19-17(22)4-3-5-18(19)29-23-6-7-24-29/h3-8,15-16H,9-12H2,1-2H3
SMILES: CC1=CC(=NC(=N1)N2CC3CN(CC3C2)C(=O)C4=C(C=CC=C4F)N5N=CC=N5)C
Molecular Formula: C21H22FN7O
Molecular Weight: 407.4 g/mol

Seltorexant

CAS No.: 1293281-49-8

Cat. No.: VC0542955

Molecular Formula: C21H22FN7O

Molecular Weight: 407.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Seltorexant - 1293281-49-8

Specification

CAS No. 1293281-49-8
Molecular Formula C21H22FN7O
Molecular Weight 407.4 g/mol
IUPAC Name [2-(4,6-dimethylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-[2-fluoro-6-(triazol-2-yl)phenyl]methanone
Standard InChI InChI=1S/C21H22FN7O/c1-13-8-14(2)26-21(25-13)28-11-15-9-27(10-16(15)12-28)20(30)19-17(22)4-3-5-18(19)29-23-6-7-24-29/h3-8,15-16H,9-12H2,1-2H3
Standard InChI Key SQOCEMCKYDVLMM-UHFFFAOYSA-N
SMILES CC1=CC(=NC(=N1)N2CC3CN(CC3C2)C(=O)C4=C(C=CC=C4F)N5N=CC=N5)C
Canonical SMILES CC1=CC(=NC(=N1)N2CC3CN(CC3C2)C(=O)C4=C(C=CC=C4F)N5N=CC=N5)C
Appearance Solid powder

Introduction

Chemical Structure and Mechanism of Action

Chemical Identity and Synthesis

Seltorexant is chemically identified as [5-(4,6-dimethyl-pyrimidin-2-yl)-hexahydro-pyrrolo[3,4-c]pyrrol-2-yl]-(2-fluoro-6- triazol-2-yl-phenyl)-methanone . It is also known by its synonyms JNJ-42847922 and MIN-202. The compound was initially discovered by Minerva Neurosciences in collaboration with Janssen Pharmaceuticals, although the partnership ended in 2020, leaving Janssen solely responsible for its development .

The synthesis of Seltorexant involves several key chemical transformations. One method described includes the copper-mediated coupling process to form 2-fluoro-6- triazol-2-yl-benzoic acid in dioxane. This intermediate is then condensed with 2-chloro-4,6-methylpyrimidine and hydrogenated in the presence of acetic acid to yield the acetic acid salt. Subsequent reactions involving acid chloride transformation and recrystallization from ethanol result in high yields of Seltorexant . Another synthesis method leverages intramolecular N-N bond formation through SN2 displacement of hydrazonium species under mild reaction conditions .

Mechanism of Action

Seltorexant functions as a selective antagonist of OX2R, one of the two receptors (OX1R and OX2R) in the orexin system. Orexin peptides (orexin-A and orexin-B) are neuropeptides that regulate arousal, wakefulness, and appetite. By selectively inhibiting OX2R signaling, Seltorexant promotes sleep induction without affecting other physiological processes regulated by OX1R . This specificity minimizes off-target effects and underscores its potential as a therapeutic agent for insomnia and mood disorders.

Pharmacodynamics and Pharmacokinetics

Pharmacodynamics

The pharmacodynamic profile of Seltorexant reveals its potent antagonistic activity at OX2R. Studies have demonstrated that oral administration leads to rapid brain penetration and effective modulation of sleep architecture. In preclinical models using rats, Seltorexant induced sleep onset and prolonged sleep duration . Moreover, spectral analysis of sleep EEGs showed increased posterior delta power and decreased theta, alpha, and beta power during treatment with Seltorexant compared to placebo .

Pharmacokinetics

Seltorexant exhibits dose-proportional pharmacokinetics at doses ranging from 10 to 40 mg but shows less-than-linear increases at higher doses (60–120 mg) . The compound's absorption is rapid, with peak plasma concentrations achieved within hours post-administration. Studies involving healthy elderly participants revealed comparable pharmacokinetic parameters across age groups . Importantly, Seltorexant crosses the blood-brain barrier effectively, ensuring adequate central nervous system exposure necessary for its therapeutic effects .

Clinical Applications

Insomnia

Seltorexant's primary application has been in treating insomnia due to its ability to modulate sleep-wake cycles via OX2R antagonism. Phase 1 studies demonstrated reduced latency to sleep onset (LPS) and increased total sleep time (TST) among participants receiving Seltorexant compared to placebo . These findings were corroborated by polysomnographic data showing improvements in wake after sleep onset (WASO) parameters .

Major Depressive Disorder (MDD)

In addition to insomnia, Seltorexant has shown promise as an adjunctive treatment for MDD patients with persistent insomnia symptoms. Phase 2 trials revealed significant improvements in depressive symptoms when Seltorexant was added to serotonin reuptake inhibitors (SRIs) . Notably, patients with severe baseline sleep disturbances exhibited the most pronounced benefits .

Alzheimer's Disease

Clinical Trial Data

Study PhaseIndicationPopulationKey FindingsAdverse Events
Phase 1InsomniaHealthy adultsReduced LPS; increased TSTMild headache; nausea
Phase 2MDDMDD patients with insomniaImproved depressive symptoms; enhanced sleep qualitySomnolence; nasopharyngitis
Phase 3MDDTreatment-resistant depressionStatistically significant improvement in mood; sustained efficacyTransient vitals changes

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator